molecular formula C10H9F3O3 B189235 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone CAS No. 578-16-5

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B189235
CAS No.: 578-16-5
M. Wt: 234.17 g/mol
InChI Key: SLMOFSKRLCGLIX-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to an acetophenone core. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can be synthesized through the reaction of trifluoroacetic anhydride with 1,3-dimethoxybenzene. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment to maintain the required temperature and pressure, ensuring consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The methoxy groups contribute to its stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyacetophenone
  • 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone
  • 2’,5’-Dimethoxy-2,2,2-trifluoroacetophenone

Uniqueness

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and stability, making it suitable for a wide range of applications compared to its analogs .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOFSKRLCGLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399342
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-16-5
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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